7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a methoxy group at the 7th position and an amino-methyl group attached to a 3-methoxyphenyl ring at the 4th position of the chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-2H-chromen-2-one and 3-methoxybenzylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting 7-methoxy-2H-chromen-2-one with formaldehyde under basic conditions to introduce a formyl group at the 4th position.
Amination Reaction: The intermediate is then subjected to a reductive amination reaction with 3-methoxybenzylamine in the presence of a reducing agent like sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.
Reduction: The chromen-2-one core can be reduced to dihydro derivatives under hydrogenation conditions.
Substitution: The amino-methyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of dihydrochromen-2-one derivatives.
Substitution: Formation of various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an inhibitor of various enzymes. Its ability to interact with biological targets makes it a candidate for drug discovery and development, particularly in the fields of oncology and infectious diseases.
Medicine
In medicine, derivatives of chromen-2-one are explored for their anti-inflammatory, anticoagulant, and anticancer properties. This compound, in particular, is studied for its potential therapeutic effects and as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and as a precursor for the synthesis of materials with specific optical properties.
Mechanism of Action
The mechanism of action of 7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The methoxy and amino-methyl groups play a crucial role in binding to active sites, thereby modulating the activity of the target proteins. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-2H-chromen-2-one: Lacks the amino-methyl group, resulting in different biological activity.
4-methyl-7-methoxycoumarin: Similar core structure but different substitution pattern.
3-(4-methoxyphenyl)-4-methylcoumarin: Contains a methoxyphenyl group but differs in the position of substitution.
Uniqueness
7-methoxy-4-{[(3-methoxyphenyl)amino]methyl}-2H-chromen-2-one is unique due to the presence of both methoxy and amino-methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various scientific fields, distinguishing it from other chromen-2-one derivatives.
Properties
IUPAC Name |
7-methoxy-4-[(3-methoxyanilino)methyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-14-5-3-4-13(9-14)19-11-12-8-18(20)23-17-10-15(22-2)6-7-16(12)17/h3-10,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLREHBGXQGIHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CNC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.